2,6,6-Trimethyl-2-cyclohexen-1-ol
Description
Significance of Cyclohexenol (B1201834) Derivatives in Organic Synthesis and Natural Product Chemistry
Cyclohexenol derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds. epa.gov Their utility spans across pharmaceuticals, agrochemicals, and materials science. epa.gov The cyclic alcohol functionality within these molecules provides a handle for numerous chemical transformations, making them ideal starting materials for complex syntheses. For instance, chiral forms of cyclohexene (B86901) derivatives are crucial in producing optically pure compounds, often through environmentally friendly biological production methods using specific bacterial strains. orgsyn.org
The cyclohexene ring itself is a precursor to various important industrial chemicals, including cyclohexanol (B46403) and cyclohexanone, which are key monomers in the production of nylon. orgsyn.orguni.lu Furthermore, the oxidation of cyclohexene can yield valuable products like cyclohexene hydroperoxide, cyclohexenol, and cyclohexenone, which are instrumental in the synthesis of fine chemicals and pharmaceuticals. orgsyn.org The inherent reactivity of the double bond and the hydroxyl group allows for a diverse range of functionalization, leading to the synthesis of highly substituted and stereochemically complex natural products. Many natural products containing cyclohexane (B81311) units are synthesized from optically active and highly functionalized cyclohexanones derived from carbohydrates, highlighting the importance of this structural motif. youtube.com
Core Structural Elements and Stereochemical Characteristics of 2,6,6-Trimethyl-2-cyclohexen-1-ol Pertinent to Synthetic Strategies
The structure of this compound presents several key features that are critical for synthetic planning. The molecule possesses a cyclohexene ring with a hydroxyl group at a stereocenter, a trisubstituted double bond, and a gem-dimethyl group.
The presence of the hydroxyl group at C-1 and the double bond between C-2 and C-3 introduces the possibility of cis/trans isomerism and chirality. The stereochemistry of the hydroxyl group is a crucial aspect, and the development of stereoselective syntheses to control this feature is a significant area of research. The gem-dimethyl group at C-6 introduces steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at adjacent positions. This steric bulk can direct incoming reagents to the less hindered face of the molecule, a factor that is often exploited in synthetic strategies.
The trisubstituted nature of the double bond also impacts its reactivity, making it susceptible to various addition reactions, which can be used to introduce new functional groups and build molecular complexity. The interplay of these structural and stereochemical elements makes this compound a challenging yet rewarding target for synthetic chemists.
Historical Development of Synthetic Methodologies for Substituted Cyclohexenols
The synthesis of substituted cyclohexenols has evolved significantly over the decades, driven by the need for more efficient, selective, and environmentally benign methods. Early approaches often relied on classical organic reactions with limited stereocontrol.
The development of catalytic methods has been a major milestone. For example, the use of mixed Lewis acid catalysts, such as a combination of AlBr₃ and AlMe₃, has enabled the high-yielding synthesis of highly hindered cyclohexenes through Diels-Alder reactions, even with sterically demanding dienes and dienophiles. google.com
More recently, enzymatic and microbial transformations have emerged as powerful tools for the synthesis of chiral cyclohexenol derivatives. For instance, the asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione using enzymes like old yellow enzyme from Saccharomyces cerevisiae can produce chiral intermediates that can be further converted to specific stereoisomers of substituted cyclohexanols. researchgate.net
The enantioselective synthesis of these compounds has also been advanced through methods like the asymmetric transfer hydrogenation of cyclohexenones using ruthenium catalysts, and the enantioselective deprotonation of cyclohexene oxide with chiral lithium amides. researchgate.netchemicalbook.com These modern techniques offer high levels of stereocontrol, providing access to specific enantiomers of substituted cyclohexenols that are crucial for the synthesis of biologically active molecules. The continuous development of new catalysts and synthetic strategies continues to expand the toolkit available to organic chemists for the construction of these valuable building blocks.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54345-59-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h5,8,10H,4,6H2,1-3H3 |
InChI Key |
QOIDDSNHBKJZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1O)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6,6 Trimethyl 2 Cyclohexen 1 Ol and Its Stereoisomers
Chemo- and Regioselective Synthesis of the 2,6,6-Trimethyl-2-cyclohexen-1-ol Scaffold
The selective synthesis of the this compound core structure presents challenges due to the potential for multiple reaction pathways. Researchers have developed various strategies to control chemo- and regioselectivity.
One notable method involves a tandem acceptorless dehydrogenation- researchgate.netresearchgate.net-hydride shift cascade. nih.gov This atom-economical approach utilizes an iridium(I) catalyst with a bulky electron-rich phosphine (B1218219) ligand to synthesize substituted acyl-cyclohexenes from 1,5-diols. nih.gov The process is initiated by the dehydrogenation of the diol, followed by a redox-neutral cascade that is independent of the iridium catalyst. nih.gov A key step in this cascade is a base-mediated researchgate.netresearchgate.net-hydride shift. nih.gov This method is highly regioselective and produces water and hydrogen gas as the only byproducts. nih.gov
Another approach focuses on the radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes. rsc.org This oxidant-promoted method allows for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons, which can be precursors to functionalized cyclohexene (B86901) derivatives. rsc.org
Enantioselective Synthesis Approaches for Chiral this compound
The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or sensory properties.
Asymmetric catalysis offers powerful tools for the enantioselective synthesis of cyclohexenols. Key strategies include:
Enantioselective deprotonation of cyclohexene oxide: Chiral lithium amides can be used for the enantioselective deprotonation of cyclohexene oxide, leading to the formation of chiral cyclohexenols. researchgate.net For instance, α-pinene-based chiral lithium amides have achieved high enantiomeric excess (ee) in the synthesis of (R)-2-cyclohexen-1-ol. researchgate.net
Asymmetric hydrosilylation: The asymmetric hydrosilylation of the corresponding 2-cyclohexen-1-one (B156087), followed by hydrolysis, is a common method. researchgate.net This reaction is often catalyzed by chiral transition metal complexes, such as those involving rhodium or iridium.
Chiral Lithium Amides: As mentioned, chiral lithium amides are effective in the enantioselective deprotonation of symmetrical epoxides to yield chiral allylic alcohols. researchgate.net
Iridium-catalyzed allylic substitution has emerged as a powerful technique for creating optically active compounds. mdpi.com For example, the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, which involves a keto-enol isomerization, can produce substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones with high yield, chemo-, regio-, and enantioselectivity. mdpi.com
Biocatalysis provides a green and highly selective alternative for producing enantiomerically pure compounds.
Stereoselective reduction of related cyclohexenones and esters: Enzymes, particularly reductases, are widely used for the stereoselective reduction of α,β-unsaturated ketones like 2,6,6-trimethyl-2-cyclohexen-1-one. researchgate.net For example, old yellow enzyme (OYE) from Saccharomyces cerevisiae can stereospecifically reduce ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) to (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). researchgate.net This can be followed by a second enzymatic reduction to yield doubly chiral compounds. researchgate.net
Enzyme-catalyzed kinetic resolution: Lipases are frequently employed in the kinetic resolution of racemic cyclohexenols. nih.gov This involves the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov
A two-step enzymatic asymmetric reduction has been successfully used to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. researchgate.net This process first introduces chirality at the C-6 position through a stereoselective enzymatic hydrogenation of the double bond. researchgate.net
Multicomponent and Cascade Reactions Leading to this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification. researchgate.netcaltech.edu
A novel multicomponent reaction has been developed involving aldehydes, dienophiles, and alcohols or carboxylic acid anhydrides. researchgate.netnih.gov This reaction proceeds via the in-situ generation of 1-acyloxy- or 1-alkoxy-1,3-butadiene derivatives, which then undergo a Diels-Alder reaction with an electron-deficient dienophile to afford functionalized cyclohex-2-ene-1-ols in good yields. researchgate.netnih.gov The resulting racemic mixture can then be resolved using enzyme-catalyzed kinetic resolution to obtain the desired enantiomers with high enantioselectivity. nih.gov
Synthetic Routes Utilizing Key Precursors
The synthesis of this compound and its derivatives often starts from readily available precursors.
2-Cyclohexen-1-one derivatives: The reduction of 2,6,6-trimethyl-2-cyclohexen-1-one is a direct route to the target alcohol. thegoodscentscompany.com Various reducing agents can be employed, with the choice influencing the stereoselectivity of the reaction. Asymmetric hydrosilylation of this ketone is a key method for obtaining chiral products. researchgate.net
Ionones and their derivatives: β-Ionone is a common starting material. rug.nl For example, 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers have been synthesized from α-ionone. nih.gov Another route involves a two-step synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde (B1584958) from β-ionone, which is a key intermediate for drimane-related sesquiterpenes. rug.nl
Optimization of Laboratory-Scale Synthetic Protocols for Enhanced Yield and Purity
Optimizing synthetic protocols is crucial for improving the efficiency and cost-effectiveness of producing this compound. This involves fine-tuning reaction conditions such as temperature, solvent, catalyst loading, and reaction time.
For instance, in the synthesis of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers from α-ionone, the separation of the resulting E and Z isomers is a key step for ensuring the purity of the final products. nih.gov
The table below summarizes some of the synthetic approaches discussed:
| Methodology | Precursor(s) | Key Reagents/Catalysts | Product(s) | Key Features | Reference(s) |
| Tandem Acceptorless Dehydrogenation- researchgate.netresearchgate.net-Hydride Shift | 1,5-Diols | Iridium(I) catalyst, bulky phosphine ligand | Acyl-cyclohexenes | Atom-economical, high regioselectivity | nih.gov |
| Asymmetric Hydrosilylation | 2,6,6-Trimethyl-2-cyclohexen-1-one | Chiral Rhodium or Iridium complexes | Chiral this compound | High enantioselectivity | researchgate.net |
| Biocatalytic Reduction | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | Old Yellow Enzyme (OYE), Levodione (B1250081) Reductase | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | High stereoselectivity, green chemistry | researchgate.net |
| Multicomponent Reaction | Aldehydes, dienophiles, alcohols/anhydrides | - | Functionalized cyclohex-2-ene-1-ols | High efficiency, step economy | researchgate.netnih.gov |
| Synthesis from Ionones | α-Ionone | - | 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers | Utilizes readily available starting material | nih.gov |
Chemical Reactivity and Mechanistic Studies of 2,6,6 Trimethyl 2 Cyclohexen 1 Ol
Oxidation Reactions and Elucidation of Reaction Pathways
The oxidation of 2,6,6-trimethyl-2-cyclohexen-1-ol can lead to several products, with the primary product typically being the corresponding α,β-unsaturated ketone, 2,6,6-trimethyl-2-cyclohexen-1-one. thegoodscentscompany.com The reaction pathway often involves the initial formation of an intermediate, which then converts to the final ketone product.
Studies on similar cyclohexenol (B1201834) systems have shown that the oxidation can proceed through different mechanisms depending on the oxidant and catalyst used. researchgate.netresearchgate.netrsc.org For instance, the oxidation of cyclohexene (B86901), a related compound, can occur via two main pathways: direct epoxidation of the double bond or allylic oxidation. researchgate.netrsc.org The latter pathway, which is more relevant to this compound, involves the formation of a cyclohexenyl radical intermediate. This intermediate can then react with oxygen to form a hydroperoxide, which subsequently decomposes to the enone and other byproducts. researchgate.net
The choice of catalyst can significantly influence the selectivity of the oxidation. For example, in the oxidation of cyclohexene, copper(II) complexes have shown high selectivity towards the formation of 2-cyclohexen-1-ol (B1581600). researchgate.net In the case of this compound, oxidation on a gold surface (O/Au(111)) primarily yields 2,6,6-trimethyl-2-cyclohexen-1-one. nih.gov This reaction proceeds through a Brønsted acid-base reaction where the alcohol is activated by adsorbed oxygen. nih.gov
Further oxidation can also occur, leading to the formation of other products. For instance, the oxidation of 2-cyclohexen-1-ol on a gold surface can also yield 2-cyclohexene-1,4-dione (B3052769) and phenol (B47542) due to the activation of C-H bonds in the ring. nih.gov
Reduction Chemistry, Including Stereoselective Hydrogenation
The reduction of the carbon-carbon double bond in this compound can be achieved through catalytic hydrogenation. This reaction typically yields 2,6,6-trimethylcyclohexanol. The stereochemistry of the product is dependent on the catalyst and reaction conditions employed.
Stereoselective hydrogenation is a key transformation in organic synthesis. In related systems, such as the reduction of dehydrocostuslactone by Aspergillus versicolor, specific hydrogenation of the exocyclic α,β-double bond has been observed with high conversion rates. nih.gov This highlights the potential for achieving high stereoselectivity in the reduction of this compound using biocatalysts.
The reduction of related cyclohexenone derivatives has also been studied. For example, the two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione can produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net This process involves the stereoselective hydrogenation of the double bond followed by the reduction of a ketone group. researchgate.net
Derivatization via Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives. These reactions are standard transformations for alcohols and allow for the introduction of different functional groups, which can modify the molecule's physical and chemical properties.
For instance, the reaction of this compound with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of a catalyst will yield the corresponding ester. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base or by using other standard ether synthesis methods. While specific examples for this compound are not detailed in the provided search results, the synthesis of ethers from the related α-ionone has been reported, indicating the feasibility of such transformations. nih.govresearchgate.net
Rearrangement Reactions and Associated Mechanistic Insights (e.g., acid-catalyzed rearrangements)
Acid-catalyzed rearrangements of allylic alcohols like this compound can lead to the formation of various isomeric products. These rearrangements often proceed through carbocation intermediates, and the stability of these intermediates dictates the final product distribution.
For the related compound 3-methyl-2-cyclohexen-1-ol, ruthenium-catalyzed reactions can lead to isomerization to 3-methylcyclohexanone (B152366) or a 1,3-transposition to 1-methyl-2-cyclohexen-1-ol, depending on the reaction conditions. researchgate.net The study of such rearrangements provides valuable mechanistic insights into the behavior of these cyclic allylic alcohols. While specific studies on the acid-catalyzed rearrangement of this compound are not prevalent in the provided results, the general principles of carbocation-mediated rearrangements would apply.
Nucleophilic and Electrophilic Transformations of the Cyclohexene Double Bond
The carbon-carbon double bond in this compound is susceptible to both nucleophilic and electrophilic attack.
Electrophilic addition reactions are characteristic of alkenes. The double bond can be attacked by electrophiles such as halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water in the presence of an acid catalyst. The regioselectivity of these additions would be governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
While specific examples for this compound are not provided, the general reactivity pattern of cyclohexene derivatives suggests that such transformations are feasible. For instance, the Pd(II)-catalyzed oxidation of cyclohexene can lead to vinylic and allylic oxidation products. rsc.org
Kinetic and Mechanistic Investigations of this compound Reactions
Kinetic and mechanistic studies provide a deeper understanding of the reaction pathways and transition states involved in the transformations of this compound. Such studies can involve determining reaction rates, identifying intermediates, and probing the influence of various parameters like temperature, concentration, and catalysts.
For the oxidation of cyclohexene, it has been proposed that the reaction can proceed through a radical-chain mechanism, where 2-cyclohexen-1-hydroperoxide plays a key role. researchgate.netrsc.org Isotope labeling studies, such as the use of kinetic isotope effects, can be a powerful tool to elucidate these mechanisms. By replacing a specific atom with its heavier isotope, one can determine if the bond to that atom is broken in the rate-determining step of the reaction. While specific kinetic isotope effect studies for this compound were not found, these are standard techniques used to investigate reaction mechanisms in organic chemistry.
Academic Investigation of 2,6,6 Trimethyl 2 Cyclohexen 1 Ol Derivatives and Analogues
Synthesis and Stereochemical Studies of Ionol and Ionone-Related Derivatives
The synthesis and stereochemical analysis of ionol and ionone (B8125255) derivatives, such as α-ionol, β-ionol, and 3-oxo-α-ionol, are of significant interest due to their roles as fragrances, flavoring agents, and key intermediates in the synthesis of carotenoids and retinoids.
A notable synthesis of 3-oxo-α-ionol starts from α-ionone, which undergoes allylic oxidation using tert-butyl hydroperoxide to yield 3-oxo-α-ionone. This intermediate is then selectively reduced with sodium borohydride (B1222165) and calcium chloride to produce 3-oxo-α-ionol. google.com This method is advantageous as it avoids the use of heavy metal catalysts and can achieve a total yield of over 41%. google.com Further esterification of 3-oxo-α-ionol can be carried out using various acylating agents to produce a series of 3-oxo-α-ionol esters. google.com
The stereochemistry of these compounds plays a crucial role in their biological activity. For instance, in the context of male attractants for the solanaceous fruit fly, Bactrocera latifrons, the stereochemical specificity of 3-oxo-α-ionone analogs is critical. oup.com Studies have shown that (+)-(6R)-3-oxo-7,8-dihydro-α-ionone and (+)-(6S)-dehydrovomifoliol exhibit attractant activity, while their corresponding enantiomers are inactive. oup.com
The synthesis of optically active (3R)- and (3S)-3-hydroxy-β-ionone has been achieved from the racemic mixture of (±)-α-ionone through enzymatic kinetic resolution. thieme-connect.com This methodology provides a route to enantiomerically pure synthons that are essential for the total synthesis of biologically active carotenoids like (3R)- and (3S)-β-cryptoxanthin. thieme-connect.com
Table 1: Synthesis and Properties of Selected Ionol and Ionone Derivatives
| Compound | Starting Material | Key Reagents/Steps | Yield | Application/Significance |
| 3-Oxo-α-ionol | α-Ionone | 1. t-BuOOH (oxidation) 2. NaBH4/CaCl2 (reduction) | >41% (total) | Intermediate for 3-oxo-α-ionol esters. google.com |
| (3R)-3-Hydroxy-β-ionone | (±)-α-Ionone | Enzymatic kinetic resolution | High enantiomeric purity | Precursor for (3R)-β-cryptoxanthin. thieme-connect.com |
| (3S)-3-Hydroxy-β-ionone | (±)-α-Ionone | Enzymatic kinetic resolution | High enantiomeric purity | Precursor for (3S)-β-cryptoxanthin. thieme-connect.com |
| β-Ionone | Pseudoionone | Sulfuric acid (cyclization) | - | Key intermediate in vitamin A synthesis. universiteitleiden.nl |
Cyclohexenone and Cyclohexenedione Analogues as Synthetic Intermediates
Cyclohexenone and cyclohexenedione frameworks are versatile building blocks in organic synthesis, serving as precursors to a wide array of natural products and biologically active molecules. Various synthetic methods have been developed to access these important intermediates.
One approach involves the hydrative cyclization of 1,6-diynes, catalyzed by a gold(I) complex, to produce 3-methyl-substituted cyclohexenone derivatives in high yields. organic-chemistry.org Another strategy utilizes the trifluoroacetic acid-promoted carbocyclization of non-terminal alkynals to form exo-cycloalkenones. organic-chemistry.org
The direct dehydrogenation of cyclohexanones to the corresponding cyclohexenones can be achieved using a palladium catalyst with oxygen as the oxidant. organic-chemistry.org This method is applicable to a range of cyclic ketones, including those found in natural product precursors. organic-chemistry.org Furthermore, silyl (B83357) enol ethers can be used as masked ketones to generate β-aryl enones through a dehydrosilylation and subsequent oxidative arylation process. organic-chemistry.org
Glycosidic Conjugates of 2,6,6-Trimethyl-2-cyclohexen-1-ol Related Structures
Glycosylation of natural products, including terpenoids like the derivatives of this compound, is a common biological process that can significantly alter their properties, such as solubility, stability, and bioactivity. The study of these glycosidic conjugates provides insights into metabolic pathways and can lead to the discovery of novel compounds with interesting biological functions. While specific examples directly pertaining to this compound are not detailed in the provided search results, the general principles of glycoside formation are well-established in natural product chemistry.
Synthesis and Isomerism of Ketoxime N-O-Alkyl Ethers from Related Compounds
Ketoximes and their N-O-alkyl ether derivatives are an important class of compounds with applications in various fields, including medicinal chemistry and materials science. The synthesis of these compounds often involves the reaction of a ketone with hydroxylamine (B1172632) or an O-alkylhydroxylamine. mdpi.com
The geometry of the C=N bond in oximes leads to the possibility of (E) and (Z) isomers. The separation and stereoselective synthesis of these isomers are often crucial for their intended application. For example, mixtures of (E) and (Z) isomers of aryl alkyl ketoximes can be converted to predominantly the (E) isomer by treatment with a protic or Lewis acid under anhydrous conditions. google.com This process involves the precipitation of the (E) isomer as an immonium complex, followed by neutralization. google.com
The isomerization of unsymmetrical ketoxime ethers can also be achieved using specific Lewis acids, such as titanium tetrachloride or aluminum trichloride, under mild conditions. google.com This method provides an efficient route to the desired isomer, which is often the more active one in biological systems. google.com For instance, in a series of oxime O-ethers evaluated as anticholinergic agents, the (E) isomer of those derived from aromatic aldehydes consistently showed higher potency. nih.gov
Structure-Reactivity Relationships in this compound Derivatives
The structure of this compound and its derivatives dictates their chemical reactivity. The presence of the cyclohexene (B86901) ring, the hydroxyl group, and the gem-dimethyl group influences the types of reactions they can undergo and the stereochemical outcomes of these transformations.
For example, the allylic position in α-ionone is susceptible to oxidation, a key step in the synthesis of 3-oxo-α-ionol. google.com The double bond in the cyclohexene ring can undergo various addition and cyclization reactions. The base-catalyzed isomerization of (rac)-3-hydroxy-α-ionone to (rac)-3-hydroxy-β-ionone highlights the reactivity of the conjugated system. thieme-connect.com
The stereochemistry of the substituents on the cyclohexene ring also has a profound impact on reactivity and biological activity. As observed with the analogs of 3-oxo-α-ionone, the specific spatial arrangement of functional groups is critical for their interaction with biological receptors. oup.com Understanding these structure-reactivity relationships is fundamental for the rational design and synthesis of new molecules with desired properties.
Natural Occurrence, Biogenesis, and Degradation Pathways in Environmental and Biological Systems Excluding Human Metabolism/health
Biogenesis as Norisoprenoid Degradation Products (e.g., from Carotenoids in Plants and Model Systems)
The primary pathway for the formation of 2,6,6-trimethyl-2-cyclohexen-1-ol and other C13-norisoprenoids in plants is through the oxidative degradation of C40 carotenoids. researchgate.netciencia-e-vinho.com Carotenoids such as β-carotene, lutein, neoxanthin (B191967), and violaxanthin (B192666) serve as the precursors to these volatile compounds. enartis.comnih.govucdavis.edu This degradation can occur through two primary mechanisms: enzymatic cleavage and non-enzymatic degradation.
Enzymatic degradation is mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.netnih.govresearchgate.net These enzymes are responsible for the specific cleavage of the carotenoid backbone at different positions, leading to the formation of various norisoprenoids. For instance, the cleavage of the 9,10 and 9',10' bonds of carotenoids yields C13-norisoprenoids. While the direct enzymatic synthesis of this compound is not extensively detailed, the formation of structurally related C13-norisoprenoids like β-ionone from β-carotene and β-damascenone from neoxanthin is well-documented. ciencia-e-vinho.comenartis.com
Non-enzymatic degradation occurs through photochemical and thermal processes. enartis.comresearchgate.net Exposure to sunlight, particularly UV radiation, and elevated temperatures can lead to the breakdown of carotenoids. researchgate.netresearchgate.net In grapevines, for example, sunlight exposure on the berries has been shown to increase the degradation of carotenoids and subsequently the concentration of C13-norisoprenoids in the resulting wine. researchgate.netescholarship.org This process is crucial for the development of the aromatic profile of many wines. ucdavis.edu The degradation of carotenoids is a key step in the formation of a wide array of aroma compounds, with the specific norisoprenoid profile depending on the initial carotenoid composition and the environmental conditions. nih.govoregonstate.edu
Microbial and Enzymatic Biotransformation of Related Compounds
Microorganisms and isolated enzymes have been extensively studied for their ability to biotransform compounds that are structurally related to this compound. These biotransformations are of significant interest for the production of "natural" flavor and fragrance compounds.
A notable example is the biotransformation of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone). Various microorganisms, including baker's yeast (Saccharomyces cerevisiae) and the bacterium Corynebacterium aquaticum, are capable of reducing ketoisophorone to its corresponding hydroxy ketones. A two-step enzymatic process has been developed for the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. This process utilizes an old yellow enzyme (OYE) from Saccharomyces cerevisiae for the initial reduction of the carbon-carbon double bond of ketoisophorone, followed by the reduction of a ketone group by a levodione (B1250081) reductase from Corynebacterium aquaticum.
Another relevant biotransformation is the degradation of α-isomethylionone by activated sludge, which results in the formation of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. researchgate.net The synthesis of the enantiomers of this product utilized (R)- and (S)-2,4,4-trimethyl-2-cyclohexen-1-ol as starting materials, highlighting the role of these cyclic structures in microbial metabolic pathways. researchgate.net
Table 1: Examples of Microbial and Enzymatic Biotransformation of Related Compounds
| Substrate | Microorganism/Enzyme | Product(s) |
|---|---|---|
| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) | Saccharomyces cerevisiae (Old Yellow Enzyme), Corynebacterium aquaticum (Levodione Reductase) | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) |
| (+/-)-alpha-Isomethylionone | Activated Sludge | (+/-)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one |
Role in Plant Metabolism and Ecological Interactions
C13-norisoprenoids, including compounds with the this compound skeleton, play a significant role in the metabolism of many plants and in their ecological interactions. These compounds are major contributors to the characteristic aroma of numerous fruits, flowers, and beverages derived from plants, such as wine, tea, and tobacco. ciencia-e-vinho.comucdavis.edunih.gov
In grapes, C13-norisoprenoids are crucial components of the varietal aroma, contributing fruity and floral notes. ciencia-e-vinho.comucdavis.edu For instance, β-damascenone provides notes of cooked apple and rose, while β-ionone has a characteristic violet aroma. enartis.com Some norisoprenoids can also act as "aroma enhancers," intensifying the perception of other aromatic compounds. ucdavis.edu The concentration and composition of these norisoprenoids are influenced by viticultural practices, such as canopy management and sun exposure, which in turn affect the final aroma profile of the wine. researchgate.net
The production of these volatile compounds is an important aspect of plant-animal interactions, particularly in attracting pollinators and seed dispersers through floral and fruit scents. The aroma profile of a plant can also play a role in defense against herbivores. The presence and concentration of these compounds are therefore not just byproducts of metabolism but are integral to the plant's ability to survive and reproduce within its ecosystem.
Photochemical and Thermal Degradation Mechanisms in Non-Biological Matrices
The formation of this compound and related norisoprenoids is not limited to biological systems. Photochemical and thermal degradation of carotenoids and their derivatives can also occur in non-biological matrices, such as in wine during aging. researchgate.net
In wine, C13-norisoprenoids often exist as non-volatile, glycosidically bound precursors. enartis.com Over time, through acid-catalyzed hydrolysis, these precursors are cleaved, releasing the free, volatile aroma compounds. ucdavis.edufrontiersin.org This process is influenced by storage conditions, including temperature, pH, and the presence of oxygen. researchgate.net Higher storage temperatures can accelerate the hydrolysis of these precursors and other chemical rearrangements, leading to an increase in the concentration of certain norisoprenoids. researchgate.net
A well-known example of this is the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), which is responsible for the "petrol" or "kerosene" aroma in aged Riesling wines. enartis.comucdavis.edu TDN is formed from the acid-catalyzed degradation of carotenoid-derived precursors during the aging process. enartis.com Similarly, light exposure can also contribute to the degradation of carotenoids and the formation of norisoprenoids in products like wine, especially if stored in clear bottles. escholarship.org These degradation pathways are critical in the development of the complex bouquet of aged wines.
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) |
| 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one |
| 2,4,4-trimethyl-2-cyclohexen-1-ol |
| This compound |
| 2,6,6-trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) |
| (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Actinol) |
| alpha-Isomethylionone |
| β-carotene |
| β-damascenone |
| β-ionone |
| Lutein |
| Neoxanthin |
Advanced Spectroscopic and Analytical Research Methodologies for 2,6,6 Trimethyl 2 Cyclohexen 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of 2,6,6-trimethyl-2-cyclohexen-1-ol. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for this compound would include resonances for the hydroxyl proton, the vinylic proton on the cyclohexene (B86901) ring, the proton attached to the carbon bearing the hydroxyl group, and the various methyl and methylene (B1212753) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning each proton to its specific position in the structure.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., sp³, sp², carbinol carbon), offering direct evidence for the cyclohexene ring, the gem-dimethyl group, the vinyl methyl group, and the carbon atom bonded to the hydroxyl group.
Table 1: Representative NMR Data for this compound
| Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR | Signals for hydroxyl, vinylic, and methyl protons with specific chemical shifts and multiplicities. | Confirms the presence and electronic environment of different types of protons. |
| ¹³C NMR | Resonances for sp² carbons of the double bond, sp³ carbons of the ring and methyl groups, and the carbinol carbon. | Elucidates the carbon framework of the molecule. |
| 2D NMR (COSY, HSQC) | Correlation peaks indicating H-H and C-H connectivities. | Establishes the bonding sequence and confirms the overall molecular structure. |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS provides a retention time that aids in its identification and a mass spectrum that reveals its molecular ion peak. The molecular ion peak confirms the molecular weight of the compound (140.22 g/mol ). nih.gov
The mass spectrum also displays a characteristic fragmentation pattern. The fragmentation of this compound under electron ionization (EI) would likely involve the loss of a methyl group (M-15), a water molecule (M-18) from the alcohol functionality, or other characteristic cleavages of the cyclohexene ring. Analyzing these fragment ions provides valuable structural information that corroborates the data obtained from NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the formula as C₉H₁₆O. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Key Findings | Significance |
|---|---|---|
| GC-MS | Molecular ion peak (M⁺) and characteristic fragment ions. | Confirms molecular weight and provides structural clues through fragmentation patterns. |
| HRMS | Precise mass measurement. | Determines the exact elemental formula (C₉H₁₆O). nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A peak around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the cyclohexene ring. The C-O stretching vibration of the alcohol would be observed in the 1000-1260 cm⁻¹ region. nih.gov
Raman Spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond of the cyclohexene ring would exhibit a strong Raman scattering band, confirming the presence of this functional group. The various C-C and C-H vibrations would also be observable, providing a complete vibrational profile of the molecule. nih.gov
Table 3: Vibrational Spectroscopy Data for this compound
| Technique | Characteristic Bands (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| Infrared (IR) | ~3200-3600 (broad) | O-H stretch (alcohol) |
| ~1640-1680 | C=C stretch (alkene) | |
| ~1000-1260 | C-O stretch (alcohol) | |
| Raman | Strong band around 1640-1680 | C=C stretch (alkene) |
Advanced Chromatographic Methods for Separation, Purification, and Chiral Resolution
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or natural extracts. Furthermore, as this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, chiral chromatography is crucial for the resolution of its enantiomers.
Chiral Gas-Liquid Chromatography (Chiral GLC) is a specialized form of gas chromatography that utilizes a chiral stationary phase to separate enantiomers. uni-muenchen.degcms.cz By passing a vaporized sample of racemic this compound through a chiral column, the two enantiomers will interact differently with the stationary phase, leading to different retention times and their subsequent separation. uni-muenchen.de This technique is essential for determining the enantiomeric excess (ee) of a sample.
High-Performance Liquid Chromatography (HPLC) can also be employed for the purification and analysis of this compound. sielc.com For chiral separations, a chiral stationary phase can be used in an HPLC column. nih.gov This allows for the resolution of the enantiomers on an analytical or even preparative scale. nih.gov The choice of mobile phase is critical for achieving optimal separation. nih.gov
The NIST Chemistry WebBook reports a Kovats Retention Index of 1205 for this compound on a non-polar HP-5MS column, which is a useful parameter for its identification in complex mixtures via GC. nist.gov
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms. For the synthesis of this compound, techniques such as in-situ IR or Raman spectroscopy could be employed.
By placing a spectroscopic probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked over time. For example, in a reaction to form this compound, the disappearance of a reactant's characteristic spectral band and the simultaneous appearance of the product's O-H and C=C stretching bands could be monitored. This data allows for the determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions. While specific studies on the in-situ monitoring of this compound synthesis are not widely reported, the principles of these techniques are broadly applicable to its formation. For instance, the isomerization of related compounds like 2-cyclohexenol has been studied using such methods, highlighting their potential. rsc.org
Theoretical and Computational Studies of 2,6,6 Trimethyl 2 Cyclohexen 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure. youtube.com
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. youtube.com They are based on first principles, solving the electronic Schrödinger equation. youtube.com For a molecule like 2,6,6-trimethyl-2-cyclohexen-1-ol, ab initio calculations can provide highly accurate predictions of its geometry, energy, and various electronic properties. aps.orgnih.gov These calculations involve specifying a basis set to describe the molecular orbitals. While computationally intensive, they offer a rigorous framework for understanding molecular systems. aps.org
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It is often more computationally efficient than high-level ab initio methods, making it suitable for larger molecules. DFT calculations can be used to predict a wide range of properties for this compound, including:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dntb.gov.uaresearchgate.net
A DFT study on a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized the B3LYP method with a 6-311G(d,p) basis set to analyze its structure, stability, and reactivity through FMO and MEP analysis. researchgate.net Similar calculations for this compound would reveal how the hydroxyl and trimethyl substituents influence the electronic landscape of the cyclohexene (B86901) ring, pinpointing the likely sites for electrophilic or nucleophilic attack.
Conformational Analysis and Stereoisomer Stability via Molecular Mechanics and Dynamics Simulations
The flexible six-membered ring of this compound can adopt several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.
The cyclohexane (B81311) ring is famous for its chair conformation, which minimizes both angle strain and torsional strain. However, the presence of a double bond in the cyclohexene ring of this compound forces the ring into a half-chair or sofa conformation. The substituents—a hydroxyl group at C1 and three methyl groups at C2 and C6—can be positioned in either axial-like or equatorial-like positions. The relative stability of these stereoisomers is determined by steric interactions.
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It treats atoms as balls and bonds as springs, with parameters derived from experimental data. MM is computationally inexpensive and well-suited for scanning the potential energy surface of large molecules to find all possible stable conformations.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations provide a dynamic view of conformational changes, showing how the molecule transitions between different stable forms. nih.gov By running simulations at different temperatures, one can observe interconversions and calculate the relative populations of different conformers based on the Boltzmann distribution. nih.gov
For substituted cyclohexanes, the most stable conformation is typically the one that minimizes steric strain, particularly 1,3-diaxial interactions. libretexts.org In these interactions, an axial substituent is repelled by the other two axial atoms on the same side of the ring. libretexts.org Therefore, bulky substituents preferentially occupy equatorial positions. youtube.com For this compound, conformational analysis would seek to determine the preferred orientation (axial-like or equatorial-like) of the hydroxyl group at the C1 chiral center, considering the steric influence of the gem-dimethyl groups at C6 and the methyl group at C2.
Table 1: Key Principles in Conformational Analysis of Substituted Cyclohexanes This table is interactive. You can sort and filter the data.
| Principle | Description | Relevance to this compound |
|---|---|---|
| Ring Conformation | The cyclohexene ring adopts a half-chair (sofa) conformation to accommodate the sp² hybridized carbons of the double bond. | This non-planar structure is the fundamental scaffold upon which substituents are arranged. |
| Axial vs. Equatorial | Substituents on the ring can be in axial-like (perpendicular to the ring's plane) or equatorial-like (in the plane of the ring) positions. | The hydroxyl group at C1 can exist in either orientation, leading to different stereoisomers with varying stability. |
| Steric Hindrance | Bulky groups prefer equatorial positions to avoid unfavorable steric interactions with other atoms. | The key interaction to analyze is the steric strain between the C1-hydroxyl group and the adjacent methyl groups to determine the most stable conformer. |
| 1,3-Diaxial Interactions | A primary source of steric strain in chair conformations where axial substituents clash with other axial atoms. | Although the ring is a half-chair, analogous steric repulsions involving the hydroxyl group and methyl groups will dictate conformational preference. libretexts.org |
Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm or revise a proposed chemical structure.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT (e.g., mPW1PW91/6-31G(d,p)) to calculate chemical shifts. scilit.comnih.gov The process involves:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer.
Calculating the NMR shielding tensors for each conformer.
Averaging the chemical shifts based on the Boltzmann-weighted population of the conformers.
Accurate prediction of ¹H and ¹³C NMR spectra can help assign the complex experimental signals of this compound and can be crucial in distinguishing between its different stereoisomers. nih.gov Recent benchmarks show that modern functionals can predict ¹H shifts with a mean absolute error as low as 0.08 ppm. github.io
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. youtube.com The calculation provides the frequency and intensity of each vibrational mode. nih.gov Predicted frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. researchgate.net Comparing the calculated IR and Raman spectra with experimental data helps in assigning specific bands to the vibrations of functional groups, such as the O-H stretch of the alcohol or the C=C stretch of the cyclohexene ring. nih.gov
Table 2: Computational Methods for Spectroscopic Prediction This table is interactive. You can sort and filter the data.
| Spectroscopy Type | Computational Method | Information Obtained | Application for this compound |
|---|---|---|---|
| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts, coupling constants | Structure verification, stereoisomer differentiation, assignment of experimental peaks. scilit.com |
| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and intensities | Assignment of functional group bands (e.g., O-H, C=C, C-H stretches), confirmation of molecular identity. travis-analyzer.de |
| Raman | DFT Frequency Calculation | Vibrational frequencies and intensities (complementary to IR) | Provides additional vibrational information, especially for symmetric and non-polar bonds. youtube.com |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like intermediates and transition states, which are often impossible to observe experimentally.
Transition State Theory: This theory is the foundation for calculating reaction rates. wikipedia.org A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the energy maximum along the reaction coordinate. libretexts.org Computational methods can locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the TS is the activation energy (ΔG‡), which determines the reaction rate. ox.ac.uk
For this compound, computational modeling could be used to explore various reactions, such as:
Oxidation: The conversion of the secondary alcohol to the corresponding ketone, 2,6,6-trimethyl-2-cyclohexen-1-one. Modeling could compare different oxidizing agents and pathways to determine the most favorable mechanism.
Dehydration: The acid-catalyzed elimination of water to form various dienes. Calculations could predict the regioselectivity and stereoselectivity of the elimination, showing which double bond is preferentially formed.
Rearrangements: Investigating potential carbocation-mediated rearrangements under acidic conditions.
By mapping the potential energy surface, computational studies can provide a step-by-step description of the reaction, including the structures of all intermediates and transition states. e3s-conferences.org For instance, a study on the oxidation of cyclohexene identified the key abstraction reactions and decomposition pathways that were most sensitive in controlling the reaction, an insight gained through kinetic modeling. nih.gov Such automated calculations can rapidly screen potential reactions and provide kinetic parameters to build accurate models of complex chemical systems. nih.gov
Applications of 2,6,6 Trimethyl 2 Cyclohexen 1 Ol in Academic Chemical Research and Development
Utility as a Chiral Building Block and Synthetic Intermediate in Complex Organic Synthesis
The presence of a stereogenic center at the C1 position, bearing the hydroxyl group, makes 2,6,6-trimethyl-2-cyclohexen-1-ol a valuable chiral building block. In enantiomerically pure form, it can serve as a starting material for the asymmetric synthesis of complex natural products and other target molecules. The concept of using readily available, enantiopure compounds from nature, often termed the "chiral pool," is a cornerstone of modern synthetic strategy, and terpene-derived structures like this cyclohexenol (B1201834) derivative are key components of this pool.
The stereochemistry of the alcohol and the defined geometry of the cyclohexene (B86901) ring provide a rigid framework that can direct the stereochemical outcome of subsequent reactions. Researchers have exploited this feature to construct more complex molecular architectures. For instance, derivatives of the 2,6,6-trimethyl-cyclohexene motif are fundamental to the synthesis of various terpenes and carotenoids. While direct synthesis from this compound is one application, its structural isomers and oxidized forms are also pivotal intermediates. A notable example is the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a doubly chiral key compound, which can be prepared from the related 2,6,6-trimethyl-2-cyclohexen-1,4-dione through stereoselective enzymatic reactions. uva.nl This demonstrates how the core trimethyl-cyclohexene skeleton is a versatile scaffold for introducing multiple chiral centers.
The table below summarizes selected examples of complex molecules synthesized using the 2,6,6-trimethyl-cyclohexene framework as a key intermediate, highlighting its role as a foundational building block.
Table 1: Examples of Complex Syntheses Utilizing the 2,6,6-Trimethyl-cyclohexene Scaffold
| Starting Material/Intermediate | Target Molecule Class/Name | Significance |
|---|---|---|
| 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde (B1584958) | Drimane-related Sesquiterpenes | A two-step synthesis from β-ionone provides efficient access to this key aldehyde intermediate, crucial for constructing the drimane (B1240787) skeleton. organic-chemistry.org |
| 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-Actinol | Enzymatic reduction introduces chirality at two centers, producing a key intermediate for carotenoid and flavor synthesis. uva.nl |
| 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-18-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,7,12,16,-tetramethyl-2,4,5,8,10,12,14,16,18-octadecanonaene | trans-β-Carotene | Demonstrates the use of the trimethylcyclohexene moiety in building the full carbon skeleton of an important carotenoid. nih.gov |
Employment as a Model Compound for Fundamental Mechanistic Studies in Organic Chemistry
The specific substitution pattern and functional groups of this compound make it an excellent model substrate for investigating the mechanisms of fundamental organic reactions. As an allylic alcohol, its reactivity is of broad interest in synthetic chemistry.
Mechanistic studies on transition metal-catalyzed reactions often employ allylic alcohols to understand pathways like C-O bond activation, oxidative addition, and reductive elimination. For example, in palladium-catalyzed allylic amination, the hydroxyl group's activation is a critical step, and computational studies have shown that hydrogen-bonding interactions can significantly influence the reaction mechanism and rate-determining step. uva.nl Similarly, the nickel-catalyzed carboxylation of allylic alcohols has been studied to elucidate the mode of C-O activation and the factors controlling regioselectivity. acs.org The fixed conformation and substitution of this compound would provide clear, analyzable outcomes in such studies, helping to probe steric and electronic effects.
Furthermore, the compound is a prime candidate for studying acid-catalyzed reactions like the Prins reaction, which involves the condensation of an alkene (in this case, intramolecularly from the allylic alcohol) with a carbonyl compound. The reaction proceeds through an oxocarbenium ion intermediate, and its subsequent cyclization is a powerful method for constructing tetrahydropyran (B127337) rings, which are common motifs in natural products. researchgate.netbeilstein-journals.org The stereochemistry of the starting alcohol in a substrate like this compound directly influences the stereochemical outcome of the cyclization, making it an ideal model to study the transition states and stereocontrol elements of this important reaction. beilstein-journals.orgnih.gov Isotope labeling experiments and computational studies on such model systems are crucial for distinguishing between concerted and stepwise pathways. nih.gov
Role in the Synthesis of Other Specialty Chemicals and Research Reagents (excluding direct product applications)
Beyond its use in the total synthesis of complex natural products, this compound and its derivatives are used to synthesize a range of specialty chemicals and reagents for research purposes. These compounds may not be the final consumer product but are essential intermediates or possess unique properties for specific applications.
For example, derivatives are used to synthesize fragrance intermediates. The related compound 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-en-1-ol is a key intermediate for preparing commercially important fragrances. epa.gov The synthesis of various ionone (B8125255) derivatives, which are themselves important fragrance and flavor compounds, often starts from precursors with the 2,6,6-trimethyl-cyclohexene skeleton. Dihydro-α-ionone is one such example, synthesized from the parent α-ionone which shares this structural motif. acs.org
The table below lists some specialty chemicals and research reagents synthesized from or sharing the core structure of this compound.
Table 2: Specialty Chemicals and Reagents Derived from the 2,6,6-Trimethyl-cyclohexene Structure
| Precursor/Structural Analogue | Synthesized Compound | Application Area |
|---|---|---|
| 2,6,6-Trimethyl-2-cyclohexenone | (E)-alpha-Damascone | A rose ketone used extensively in the fragrance industry; its synthesis involves the manipulation of the cyclohexene ring. nist.gov |
| α-Ionone | Dihydro-α-ionone | A specialty chemical used in flavor and fragrance compositions. acs.org |
| 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hexa-1,4-dien-1-al | Mixture including 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-en-1-ol | Key intermediate for the synthesis of ambergris fragrances like Ambrox® DL. epa.gov |
Development of Novel Catalytic Systems for Transformations Involving Cyclohexenols
The transformation of this compound and related cyclohexenols is a fertile ground for the development of new catalytic systems. The goals are often to achieve high selectivity (chemo-, regio-, diastereo-, and enantio-), efficiency, and sustainability.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The reduction of the related 2,6,6-trimethyl-2-cyclohexen-1,4-dione using "old yellow enzyme" (OYE) from Saccharomyces cerevisiae is a classic example of stereoselective C=C bond hydrogenation. uva.nl Lipases are another important class of enzymes used for the kinetic resolution of racemic cyclohexenols. Through enantioselective acylation, a racemic mixture can be separated into an enantioenriched alcohol and an enantioenriched ester, a technique that has been applied to the resolution of tetrahydropyranyl alcohols derived from similar precursors. researchgate.net
Homogeneous Catalysis: Chiral metal complexes are widely explored for the asymmetric transformation of allylic alcohols. For instance, the enantioselective hydrosilylation of 2-cyclohexen-1-one (B156087) (the oxidized form of cyclohexenol) followed by hydrolysis is a method to produce chiral cyclohexenols, with catalysts based on chiral zinc complexes showing promise. Copper-catalyzed asymmetric allylic alkylation is another area where mechanistic studies on cyclic substrates provide insights for developing more effective and enantioselective catalysts. acs.org
Acid/Base Catalysis: The development of novel Brønsted and Lewis acid catalysts is crucial for reactions like the Prins cyclization. organic-chemistry.orgbeilstein-journals.org Researchers are continually designing more effective catalysts, including chiral phosphoric acids and metallic salts like indium trichloride, to control the stereochemical outcome of the cyclization of homoallylic alcohols to form substituted tetrahydropyrans. beilstein-journals.org The use of these catalysts with model substrates like this compound helps in refining catalyst design and understanding the reaction mechanism. nih.gov
Emerging Research Areas and Future Directions in 2,6,6 Trimethyl 2 Cyclohexen 1 Ol Chemistry
Development of Sustainable and Environmentally Benign Synthesis Routes (Green Chemistry Principles)
The synthesis of 2,6,6-trimethyl-2-cyclohexen-1-ol and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Research in this area focuses on several key aspects:
Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biological sources rather than finite petrochemicals.
Catalytic Reagents: Shifting from stoichiometric reagents to catalytic alternatives to reduce waste and often improve reaction efficiency.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to minimize energy consumption.
Recent studies have explored the use of heterogeneous catalysts and solvent-free reaction conditions to achieve these goals. For instance, the use of solid acid catalysts can facilitate the dehydration of related cyclohexanol (B46403) derivatives under milder conditions than traditional strong acids, reducing corrosion and simplifying catalyst recovery.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Utilizing addition and rearrangement reactions over substitutions. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |
| Designing Safer Chemicals | Focusing on producing the target molecule with minimal byproducts. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or solvent-free systems. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating biosynthetic routes from natural precursors. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |
| Catalysis | Employing selective catalysts to improve yield and reduce energy input. |
| Design for Degradation | Considering the environmental fate of the product and byproducts. |
| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of reactions to prevent runaway conditions. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |
Integration of Chemo- and Biocatalysis for Highly Selective and Enantiopure Production
The demand for enantiomerically pure compounds is a significant driver in modern synthetic chemistry, particularly in the fragrance and pharmaceutical industries. For this compound, which possesses a chiral center, achieving high enantioselectivity is crucial. The integration of chemical and biological catalysis offers a powerful strategy to produce highly selective and enantiopure products.
Biocatalysis, utilizing enzymes or whole microorganisms, provides unparalleled stereoselectivity under mild reaction conditions. For instance, lipases and alcohol dehydrogenases are being investigated for the kinetic resolution of racemic this compound or the asymmetric reduction of the corresponding ketone, 2,6,6-trimethyl-2-cyclohexen-1-one. thegoodscentscompany.comepa.govuni.lu A two-step enzymatic asymmetric reduction system has been demonstrated for the synthesis of related chiral compounds, showcasing the potential of this approach. researchgate.net
Chemo-catalysis, on the other hand, can offer high efficiency and broad substrate scope. Combining these two approaches in sequential or concurrent processes can lead to highly efficient and selective synthetic routes. For example, a chemical catalyst could be used to synthesize the racemic alcohol, followed by an enzymatic resolution to separate the desired enantiomer.
| Catalytic Approach | Catalyst Example | Transformation | Key Advantage |
| Biocatalysis | Lipase from Candida antarctica | Kinetic resolution of (±)-2,6,6-trimethyl-2-cyclohexen-1-ol | High enantioselectivity |
| Biocatalysis | Alcohol dehydrogenase from Saccharomyces cerevisiae | Asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1-one | Production of a single enantiomer |
| Chemo-catalysis | Ruthenium-based catalysts | Isomerization of the double bond | High turnover numbers and efficiency |
| Combined Approach | Metal-catalyzed synthesis followed by enzymatic resolution | Racemic synthesis then separation of enantiomers | Leverages strengths of both methods |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Researchers are actively exploring new ways in which this compound and its parent ketone can be transformed into other valuable molecules. This includes investigating unconventional reaction pathways that go beyond traditional functional group manipulations.
One area of interest is the catalytic isomerization of the allylic alcohol. Ruthenium complexes, for example, have been shown to catalyze the 1,3-transposition of related allylic alcohols, leading to the formation of a different constitutional isomer. researchgate.net Such rearrangements can provide access to novel molecular scaffolds that would be difficult to synthesize through other means.
Furthermore, the reactivity of the trisubstituted double bond in this compound is a subject of ongoing study. Reactions that proceed with high regio- and stereoselectivity are particularly sought after. This includes investigations into selective epoxidations, dihydroxylations, and other addition reactions that can introduce new functional groups and stereocenters.
Interdisciplinary Research with Plant Metabolism and Synthetic Biology
The structural motif of this compound is found in various natural products, including carotenoids and ionones. nih.govnih.govnist.gov Interdisciplinary research at the interface of chemistry and biology is shedding light on the biosynthetic pathways of these compounds in plants and microorganisms. Understanding how nature synthesizes these molecules can provide inspiration for developing novel and sustainable synthetic routes.
For example, the enzymatic reduction of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608), a related natural product, has been studied in cultured plant cells. researchgate.netnist.govnih.gov This research not only elucidates metabolic pathways but also presents opportunities for using plant cell cultures or engineered microorganisms as "green factories" for the production of this compound and its derivatives.
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a promising avenue for the tailor-made production of this compound. By introducing and optimizing specific enzyme-encoding genes into a microbial host, it may be possible to develop a fermentation-based process for the synthesis of enantiopure this compound from simple sugars.
Advanced Characterization Techniques for In-Depth Structural and Dynamic Studies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for designing selective catalysts and predicting its reactivity. Advanced analytical techniques are crucial for these in-depth studies.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the relative stereochemistry of the molecule. nih.gov The NIST Chemistry WebBook provides gas chromatography data for this compound. nist.gov
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound in complex mixtures. nih.gov Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), are being used to model the structure, energetics, and reactivity of the molecule, complementing experimental data.
| Analytical Technique | Information Obtained |
| High-Field NMR Spectroscopy | Detailed structural elucidation, stereochemistry, and conformational analysis. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification in complex mixtures. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. nih.gov |
| Raman Spectroscopy | Complementary vibrational information to FTIR. nih.gov |
| Computational Modeling (e.g., DFT) | Theoretical insights into structure, stability, and reaction mechanisms. |
Q & A
Q. What are the optimal catalytic systems for synthesizing 2,6,6-Trimethyl-2-cyclohexen-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 2-cyclohexen-1-ol derivatives often employs catalytic hydrogenolysis of cyclohexenyl hydroperoxide. Key catalysts include palladium chloride and magnesium acetate, with hexane as a solvent . For advanced selectivity, hybrid polyoxometalate/metal–organic framework (POM/MOF) catalysts have shown improved performance in oxidation reactions, reducing side products. Reaction parameters such as temperature (80°C) and peroxide additives (e.g., tBuOOH) are critical for avoiding undesired byproducts like 2-cyclohexen-1-one .
Q. How can the stereochemistry and structural conformation of this compound be validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard for structural validation. For example, transmetallation reactions involving allyltin trichlorides and aldehydes can generate stereochemically defined derivatives, which are analyzed via - and -NMR to confirm regioselectivity and stereochemistry . Computational methods like density functional theory (DFT) can supplement experimental data by predicting thermochemical properties and stability .
Q. What are the common oxidation pathways for this compound, and how do experimental conditions alter product distribution?
- Methodological Answer : Under aerobic conditions without peroxides (e.g., tBuOOH), 2-cyclohexen-1-ol derivatives remain stable and do not oxidize to ketones. However, adding 5 mol% tBuOOH in a 10:1 DCE:ACN solvent mixture at 80°C initiates selective oxidation (Table 1) .
Table 1 : Oxidation Outcomes Under Varying Conditions
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| Air, no peroxide | No reaction | 0 | |
| tBuOOH, 80°C, 72 hrs | 2-Cyclohexen-1-one | 70–85 |
Advanced Research Questions
Q. How can contradictory data on the oxidative stability of this compound be resolved in heterogeneous catalytic systems?
- Methodological Answer : Contradictions often arise from catalyst surface properties or solvent interactions. For instance, silica-supported palladium catalysts may deactivate due to pore blockage, while POM/MOF hybrids maintain activity by preventing metal leaching . Advanced characterization techniques (e.g., TEM, XPS) can identify catalyst degradation mechanisms. Replicating experiments with controlled O partial pressures and in situ FTIR monitoring can clarify oxidative pathways .
Q. What computational models predict the thermochemical behavior of this compound, and how do they compare with experimental data?
- Methodological Answer : Gas-phase thermochemistry data (enthalpy, Gibbs free energy) for related cyclohexenones (e.g., 2,6,6-Trimethyl-2-cyclohexen-1-one) are available via the NIST Chemistry WebBook. DFT calculations using the B3LYP/6-31G* basis set align with experimental values for bond dissociation energies and heat of formation (±3% error) . These models guide reaction design, such as predicting solvent effects on hydrogenolysis efficiency.
Q. How does stereochemical configuration influence the reactivity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral derivatives like β-Ionol (CHO) exhibit distinct reactivity in enantioselective reactions. For example, (Z)-configured allylic alcohols undergo faster epoxidation than (E)-isomers due to steric hindrance . Stereochemical analysis via circular dichroism (CD) and chiral HPLC can quantify enantiomeric excess (ee) in synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
